2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Kinase Selectivity Cyclin-Dependent Kinase 4 Structure-Activity Relationship

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 846036-77-9) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one family, a recognized privileged scaffold in ATP-competitive kinase inhibitor design. With a molecular formula of C9H9N3OS, a molecular weight of 207.25 g/mol, and a canonical SMILES of CSC1=NC(C)=C2C=CC(=O)NC2=N1, this compound contains the 4-methyl substitution critical for CDK4 selectivity within the broader series.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 846036-77-9
Cat. No. B3023105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
CAS846036-77-9
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=O)NC2=NC(=N1)SC
InChIInChI=1S/C9H9N3OS/c1-5-6-3-4-7(13)11-8(6)12-9(10-5)14-2/h3-4H,1-2H3,(H,10,11,12,13)
InChIKeyQELLOHDXPWBISF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 846036-77-9): Procurement-Relevant Scaffold Profile for Kinase-Focused Research


2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (CAS 846036-77-9) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one family, a recognized privileged scaffold in ATP-competitive kinase inhibitor design [1]. With a molecular formula of C9H9N3OS, a molecular weight of 207.25 g/mol, and a canonical SMILES of CSC1=NC(C)=C2C=CC(=O)NC2=N1, this compound contains the 4-methyl substitution critical for CDK4 selectivity within the broader series [2]. Reputable vendors such as Fluorochem and Fujifilm Wako list this compound with a purity of 95.0% . The compound is specifically utilized as a key synthetic intermediate in the preparation of kinase inhibitors, including those targeting cyclin-dependent kinases and PI3Kα, as documented in patent literature [3].

Why 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one Cannot Be Casually Replaced in SAR-Driven Synthesis Campaigns


The functional utility of 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is dictated by the precise interplay of its 4-methyl and 2-methylthio substituents. The 4-methyl group is documented as a critical determinant for conferring selectivity for CDK4 over other CDK isoforms in the pyrido[2,3-d]pyrimidin-7-one series [1]. The 2-methylthio (SMe) moiety serves as a dual-purpose handle: it functions as a specific lipophilic pharmacophore element, but more critically, it acts as a leaving group for late-stage diversification via nucleophilic displacement to install 2-amino or 2-anilino pharmacophores [2]. Generic substitution with a des-methyl analog (e.g., CAS 211244-81-4) removes the selectivity-determining element, while replacement with an 8-ethyl variant (e.g., CAS 934493-79-5) alters the N8 substitution, impacting both solubility and kinase ATP-binding pocket interactions [3]. Therefore, simply sourcing an in-class compound without these exact functional handles compromises the integrity of established synthetic routes and leads to divergent biological outcomes.

Quantitative Differentiation Evidence for 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one Among Pyridopyrimidinone Building Blocks


C4-Methyl Determinant for CDK4 Kinase Selectivity vs. C5/H Analogs

The introduction of a methyl substituent at the C4 (or C5 in the original numbering) position of the pyrido[2,3-d]pyrimidin-7-one ring system, as present in the target compound, is sufficient to confer excellent selectivity for CDK4 versus other CDK family members. In a foundational study by VanderWel et al., the presence of this methyl group shifted inhibitory preference toward CDK4, whereas its absence or relocation resulted in a loss of selectivity [1][2]. The 2-(Methylthio)-4-methyl analog thus provides quantifiably selective CDK4 inhibition at the enzymatic level, a feature not inherent to the des-methyl 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211244-81-4). The comparative data is derived from a series of published CDK4 assays where methylated and non-methylated scaffold variants showed clear divergence.

Kinase Selectivity Cyclin-Dependent Kinase 4 Structure-Activity Relationship

2-Methylthio Group as a Synthetic Diversification Handle vs. Inert Analogs

The 2-methylthio substituent is a versatile synthetic handle amenable to nucleophilic displacement, enabling efficient generation of 2-amino and 2-anilino derivative libraries. This is demonstrated in patent US11174255B2, where 2-(methylthio)pyrido[2,3-d]pyrimidin-7-one derivatives are elaborated into RIPK2/ALK2 inhibitors [1]. In contrast, the 8-ethyl-4-methyl-2-(methylthio) analog (CAS 934493-79-5) is used as an intermediate toward PI3Kα inhibitors but features a blocked N8 position, precluding further N-substitution chemistry [2]. The target compound’s free N8-H and activated C2-SMe positions provide dual diversification points, offering quantifiable synthetic utility in terms of the number of accessible derivatives per synthetic step. For instance, the solid-phase synthesis of 4-methyl-pyrido[2,3-d]pyrimidin-7-ones leverages this 2-methylthio group, achieving 126 compounds with good yields and purities [3].

Late-Stage Functionalization Nucleophilic Displacement Medicinal Chemistry Synthesis

Target Compound as a Direct Intermediate for PI3Kα Inhibitor Synthesis vs. Non-Intermediates

The target compound is structurally adjacent to the patented intermediate 8-ethyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one, a key building block in PI3Kα inhibitors exemplified in patent NZ594628A [1]. The target compound's free N8-H allows for direct alkylation to install the ethyl group, thereby serving as the immediate upstream precursor. Compounds lacking the 4-methyl group (e.g., CAS 211244-81-4) cannot be used in this pathway without additional synthetic steps to install the requisite methyl. This provides a quantitative synthetic advantage: one fewer step than alternative routes starting from des-methyl analogs.

PI3Kα Inhibition Oncology Synthetic Intermediate

Predicted Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bond Donor Count vs. 8-Substituted Analogs

The free N8 hydrogen bond donor (HBD) fundamentally distinguishes the target compound from its N8-substituted analogs, impacting computed physicochemical properties relevant to permeability and solubility. PubChem compound 10750835 (8-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8h)-one, CAS 211244-87-0) has an HBD count of 0, Topological Polar Surface Area (TPSA) of 71.4 Ų, and XLogP3-AA of 1 [1]. In contrast, the target compound (CAS 846036-77-9) possesses one HBD (N8-H), an equivalent TPSA but an XLogP of approximately 1.5, favoring slightly improved aqueous solubility. The target compound's boiling point is predicted at 385.6±25.0 °C and density at 1.43±0.1 g/cm³, establishing baseline physical property expectations . While these are computed values, they provide guidance for formulation and storage, with the target compound recommended for storage at 0-8 °C.

Physicochemical Properties Drug-Likeness ADME Prediction

High-Value Application Scenarios for 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one in Drug Discovery Workflows


CDK4-Selective Inhibitor Library Synthesis Using the 4-Methyl Scaffold as a Core Warhead

Medicinal chemistry teams can utilize this compound as the central warhead for generating focused kinase inhibitor libraries. The 4-methyl group, as established by VanderWel et al., is a critical selectivity determinant for CDK4 over other CDK isoforms [1]. By using this building block, research groups can anchor their library design on a scaffold with pre-validated selectivity potential, then diversify at the C2 and N8 positions to optimize potency and pharmacokinetics.

Direct Entry into PI3Kα Inhibitor Chemical Space Using the Compound as an N8-Accessible Intermediate

As documented in patent NZ594628A, the N8-ethyl analog is a key intermediate for PI3Kα inhibitors. Procuring the target compound provides a direct synthetic entry point into this patented chemical series through a single N-alkylation step, which is more cost-effective than alternative routes starting from des-methyl or N8-blocked analogs [2]. This is highly relevant for competitive intelligence and patent landscape exploration in oncology drug discovery.

Physicochemical Optimization Programs Requiring an N8 Hydrogen Bond Donor

In hit-to-lead campaigns where modulating solubility and permeability is critical, the target compound's N8-H hydrogen bond donor (HBD=1) provides an advantage over fully substituted analogs. The computed XLogP difference of approximately 0.5 units relative to N8-methyl analogs [3] can be leveraged to fine-tune lipophilicity. This compound is therefore suited for research groups aiming to balance potency and drug-like properties early in the optimization process.

Quote Request

Request a Quote for 2-(Methylthio)-4-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.